![molecular formula C19H20N4O4S2 B2475502 N-(2-((6-méthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207002-26-3](/img/structure/B2475502.png)

N-(2-((6-méthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

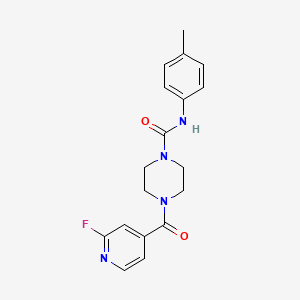

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

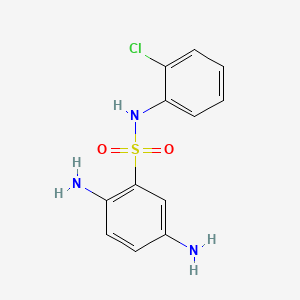

- N-(2-((6-méthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide et ses dérivés ont démontré une cytotoxicité significative contre diverses lignées cellulaires carcinomateuses. Par exemple :

Propriétés anticancéreuses

Études d'amarrage moléculaire

Mécanisme D'action

Target of Action

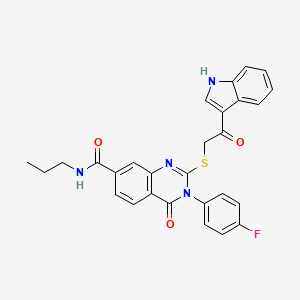

The primary targets of this compound are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis. GLP-1R and GIPR are part of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells. They induce the release of insulin from beta cells in a glucose-dependent manner .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment. The binding of a modulator to an allosteric (secondary) site produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site . The quality of the allosteric effect is said to be positive if the modulator facilitates or potentiates an interaction of the ligand with the orthosteric binding site .

Biochemical Pathways

The activation of GLP-1R and GIPR by this compound leads to the production of cyclic AMP (cAMP) in beta cells . This, in turn, triggers a series of biochemical reactions that result in the release of insulin. Insulin then facilitates the uptake of glucose by cells, thereby reducing blood glucose levels .

Result of Action

The activation of GLP-1R and GIPR by this compound and the subsequent release of insulin result in a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of diabetes .

Analyse Biochimique

Biochemical Properties

The compound N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play crucial roles in the regulation of glucose homeostasis and are therefore important targets for the treatment of diabetes .

Cellular Effects

In cellular models, N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been shown to potentiate the activity of GLP-1R and GIPR . This potentiation leads to increased insulin secretion in a glucose-dependent manner, which can help to regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of action of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its binding to an allosteric site on GLP-1R and GIPR . This binding induces a conformational change in the receptor that enhances the binding and activity of the natural ligands GLP-1 and GIP .

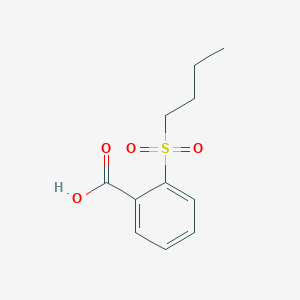

Propriétés

IUPAC Name |

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-27-16-4-2-15-12-23(8-6-13(15)10-16)29(25,26)9-7-20-19(24)14-3-5-17-18(11-14)22-28-21-17/h2-5,10-11H,6-9,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIWOHHRIDNIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=NSN=C4C=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(trimethylsilyl)phenyl]methanamine](/img/structure/B2475419.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2475434.png)